molecular formula C11H11ClO3 B14132729 Methyl-3-benzoyl-3-chloropropionate CAS No. 14273-97-3

Methyl-3-benzoyl-3-chloropropionate

Cat. No.: B14132729
CAS No.: 14273-97-3
M. Wt: 226.65 g/mol
InChI Key: MVHXUAAYZVKDJN-UHFFFAOYSA-N
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Description

Methyl-3-benzoyl-3-chloropropionate is an organic compound with the molecular formula C11H11ClO3 It is characterized by the presence of a benzoyl group attached to a chloropropionate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-3-benzoyl-3-chloropropionate can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with methyl 3-chloropropionate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl-3-benzoyl-3-chloropropionate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioesters.

    Oxidation Reactions: The benzoyl group can be oxidized to form benzoic acid derivatives under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.

Major Products:

    Substitution: Amides, thioesters.

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

Scientific Research Applications

Methyl-3-benzoyl-3-chloropropionate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl-3-benzoyl-3-chloropropionate involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the ester and chloride functionalities can undergo nucleophilic attack. These interactions facilitate the compound’s incorporation into larger molecular frameworks, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

    Methyl-3-benzoylpropionate: Lacks the chlorine atom, leading to different reactivity and applications.

    Ethyl-3-benzoyl-3-chloropropionate: Similar structure but with an ethyl ester group, affecting its physical and chemical properties.

    Methyl-3-benzoyl-2-chloropropionate: Chlorine atom positioned differently, resulting in distinct reactivity patterns.

Properties

CAS No.

14273-97-3

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 3-chloro-4-oxo-4-phenylbutanoate

InChI

InChI=1S/C11H11ClO3/c1-15-10(13)7-9(12)11(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

MVHXUAAYZVKDJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

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